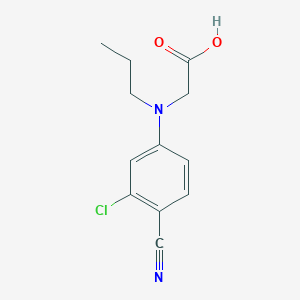![molecular formula C17H15N3O4S B7560552 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid (QSPA) is an organic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. QSPA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to activate AMPK, a protein kinase that plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of COX-2. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vivo studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid improves insulin sensitivity and reduces blood glucose levels in diabetic animals.
实验室实验的优点和局限性
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain applications. Additionally, the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid. One area of interest is the development of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid, which may lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential use of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process, and its mechanism of action is not fully understood. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments, but it also has some limitations. Future research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is needed to explore its potential therapeutic applications and to develop more targeted therapies.
合成方法
The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process that begins with the preparation of quinoxaline-6-carboxylic acid. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with 4-aminobenzenesulfonamide to yield the intermediate product. The final step involves the reaction of the intermediate product with 3-bromopropionic acid to form 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid.
科学研究应用
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been studied for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
3-[4-(quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-17(22)8-3-12-1-5-14(6-2-12)25(23,24)20-13-4-7-15-16(11-13)19-10-9-18-15/h1-2,4-7,9-11,20H,3,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQJSSICUCMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-(4-bromophenyl)urea](/img/structure/B7560477.png)
![1-[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7560483.png)




![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)